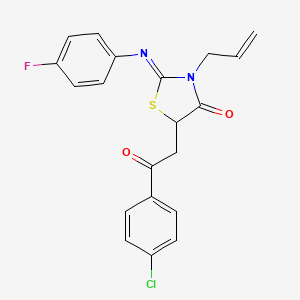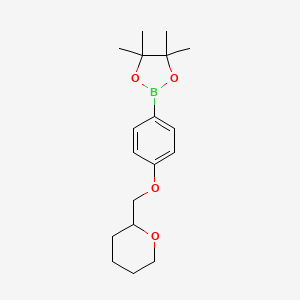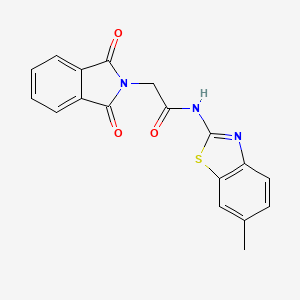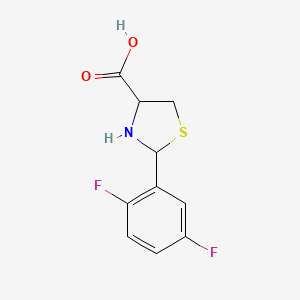
N-(5-acetyl-1,3-thiazol-2-yl)-6-bromo-3-methylpyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-acetyl-1,3-thiazol-2-yl)-6-bromo-3-methylpyridine-2-carboxamide is a complex organic compound that features a thiazole ring, a brominated pyridine ring, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-1,3-thiazol-2-yl)-6-bromo-3-methylpyridine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the bromination of 3-methylpyridine to introduce the bromine atom at the 6-position. This is followed by the formation of the carboxamide group through an amide coupling reaction. The thiazole ring is then introduced via a cyclization reaction involving a thioamide and an α-haloketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.
化学反应分析
Types of Reactions
N-(5-acetyl-1,3-thiazol-2-yl)-6-bromo-3-methylpyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(5-acetyl-1,3-thiazol-2-yl)-6-bromo-3-methylpyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(5-acetyl-1,3-thiazol-2-yl)-6-bromo-3-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The brominated pyridine ring may enhance binding affinity to certain biological targets, while the carboxamide group can form hydrogen bonds, stabilizing the compound’s interaction with its target.
相似化合物的比较
Similar Compounds
- N-(5-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide
- 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides
- 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides
Uniqueness
N-(5-acetyl-1,3-thiazol-2-yl)-6-bromo-3-methylpyridine-2-carboxamide is unique due to the presence of both a brominated pyridine ring and a thiazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
IUPAC Name |
N-(5-acetyl-1,3-thiazol-2-yl)-6-bromo-3-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2S/c1-6-3-4-9(13)15-10(6)11(18)16-12-14-5-8(19-12)7(2)17/h3-5H,1-2H3,(H,14,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAVGICDTZRSEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Br)C(=O)NC2=NC=C(S2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,N-diethyl-2-{[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2382675.png)

![2,5-dimethoxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide](/img/structure/B2382679.png)

![3-methoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2382684.png)




![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2382691.png)

![6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2382693.png)

![[4-[(Z)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B2382698.png)
